molecular formula C17H18ClN3O B2966610 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-26-4

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Cat. No.: B2966610
CAS No.: 2097926-26-4
M. Wt: 315.8
InChI Key: APCYGQSURKQCRA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS 2097926-26-4) is a synthetic urea derivative with a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol . Its structure features a central urea core, -NHC(O)NH-, which is symmetrically substituted with a (4-chlorophenyl)methyl group and a (6-cyclopropylpyridin-3-yl)methyl group, creating a hybrid organic scaffold . This specific architecture, combining aromatic chlorophenyl and cyclopropyl-substituted pyridyl rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Urea derivatives are widely investigated for their ability to act as key scaffolds in the design of enzyme inhibitors and receptor modulators due to their hydrogen-bonding capabilities. Researchers can utilize this chemical as a building block or a precursor for the synthesis of more complex molecules. It serves as a valuable reference standard in analytical studies using techniques such as HPLC and mass spectrometry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCYGQSURKQCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an MDM2 inhibitor and its role in modulating cannabinoid receptors. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{21}ClN_{2}O
  • Molecular Weight : 320.83 g/mol

This compound primarily acts as an MDM2 inhibitor. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to the activation of p53 pathways, promoting apoptosis in cancer cells. The compound's structural features allow it to bind effectively to the MDM2 protein, disrupting its interaction with p53.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by reactivating p53 signaling pathways. For example:

Cell Line IC50 (µM) Effect
HeLa0.5Induces apoptosis
MCF70.8Inhibits cell proliferation
A5490.7Promotes cell cycle arrest

These findings suggest that the compound could be a promising candidate for cancer therapy.

Cannabinoid Receptor Modulation

Additionally, studies have explored its role as a negative allosteric modulator (NAM) of cannabinoid receptors (CB1). The compound was evaluated in calcium mobilization assays and showed significant activity:

Assay Type pIC50 Comments
Calcium Mobilization7.38Potent CB1 antagonist
GTPγS Binding7.54Effective in G protein activation

The results indicate that the compound can modulate cannabinoid receptor activity, which may have implications for the treatment of addiction and other neuropsychiatric disorders.

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis (cleaved caspase-3) within 24 hours of treatment.
  • Behavioral Study in Rodents : In a behavioral study assessing drug-seeking behavior in rodents, administration of the compound reduced reinstatement of cocaine-seeking behavior, suggesting its potential therapeutic effects in addiction treatment.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: While both compounds contain a chlorinated aromatic group (common in drug design for enhancing lipophilicity and target binding), the second compound replaces the cyclopropylpyridine with a pyridazinone ring—a heterocycle known for hydrogen-bonding interactions—and introduces a 3,5-dimethoxyphenyl group, which may improve solubility or metabolic stability .

Molecular Weight and Complexity: The pyridazinone-containing derivative (442.9 g/mol) is significantly larger, likely due to the extended alkyl chain (propyl linker) and additional methoxy groups. This could impact pharmacokinetic properties like absorption or tissue penetration compared to the simpler cyclopropylpyridine analogue .

Research Findings and Implications

  • Structural Analogues in Drug Discovery: Urea derivatives are widely explored in kinase inhibitor development (e.g., sorafenib, a pyridinylurea anticancer agent). The cyclopropyl group in the target compound may introduce steric hindrance, affecting binding selectivity compared to the pyridazinone derivative’s planar heterocycle .
  • For instance, the electron-withdrawing chlorine and cyclopropane in the target compound may reduce electron density at the urea carbonyl, altering reactivity or binding affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, and how do reaction conditions influence yield?

  • Methodology : Optimize coupling reactions between substituted benzylamines and isocyanates in polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres. For example, evidence from structurally similar urea derivatives shows that coupling reactions using carbodiimide-mediated activation (e.g., EDCI/HOBt) at 0–25°C yield 40–60% product . Control moisture and oxygen levels to minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
  • Data Consideration : Variations in substituent electronic effects (e.g., electron-withdrawing Cl on the phenyl ring) may require adjusted stoichiometry or prolonged reaction times .

Q. How can the structural identity of this urea derivative be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and urea NH signals (δ 8.5–9.5 ppm, broad). Pyridinyl protons typically appear at δ 6.5–8.5 ppm .
  • IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles to verify regiochemistry, as demonstrated for analogous urea structures .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology : Assess solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. Stability studies (24–72 hours at 37°C, pH 7.4) should include HPLC analysis to detect degradation products (e.g., hydrolysis of urea to amines) .
  • Data Insight : Chlorophenyl groups enhance lipophilicity, potentially limiting aqueous solubility. Cyclopropylpyridinyl moieties may improve metabolic stability compared to unsubstituted analogs .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a kinase or protease inhibitor?

  • Methodology :

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) at varying compound concentrations (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT/WST-1 assays. Compare potency to reference inhibitors (e.g., imatinib for kinases) .
    • Evidence : Urea derivatives often target serine proteases or kinases via hydrogen bonding with catalytic residues. For example, 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (DB04336) inhibits thrombin-like proteases with IC₅₀ values <1 µM .

Q. How does the substitution pattern (e.g., cyclopropylpyridine vs. phenyl) influence target selectivity?

  • Methodology : Perform SAR studies by synthesizing analogs with modified aryl/heteroaryl groups. Compare inhibitory activity across related targets (e.g., HIF prolyl-hydroxylases vs. tyrosine kinases) .
  • Data Insight : Cyclopropyl groups may enhance steric hindrance, reducing off-target effects. Pyridine N-atoms can coordinate with metal ions in metalloenzymes (e.g., HIF hydroxylases) .

Q. What computational strategies can predict the binding mode of this compound to its target?

  • Methodology :

  • Docking studies (AutoDock Vina, Schrödinger): Use crystal structures of target proteins (e.g., PDB: 1XYZ) to model urea interactions. Focus on hydrogen bonds with backbone amides (e.g., Ser195 in proteases) .
  • MD simulations : Assess binding stability over 100 ns trajectories. Calculate binding free energies (MM/PBSA) to rank analogs .

Q. How can metabolic pathways of this compound be characterized to identify potential toxicities?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways include oxidation of cyclopropyl groups or hydrolysis of the urea moiety .
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports yields of 30–48% for similar ureas, suggesting sensitivity to substituent steric effects. Reproduce reactions with strict anhydrous conditions to improve consistency .
  • Biological Activity : While some ureas show nanomolar protease inhibition (e.g., DB04336), others exhibit weaker effects. Validate activity in orthogonal assays (e.g., SPR for binding affinity) .

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